1,2-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
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Overview
Description
1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two phenyl groups and a triazole ring attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the reaction of diphenyl ketone with a triazole derivative under specific conditions. One common method involves the use of a coupling reaction between diphenyl ketone and 1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of enzymes, thereby blocking their function. The triazole ring is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to the presence of the sulfanyl group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfanyl group can enhance the compound’s ability to interact with biological targets and improve its overall stability .
Properties
Molecular Formula |
C16H13N3OS |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)15(13-9-5-2-6-10-13)21-16-17-11-18-19-16/h1-11,15H,(H,17,18,19) |
InChI Key |
QYSLYQQIXGIZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=NN3 |
Origin of Product |
United States |
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